molecular formula C9H9NO4 B1594477 2-(3-Nitrophenyl)-1,3-dioxolane CAS No. 6952-67-6

2-(3-Nitrophenyl)-1,3-dioxolane

Cat. No. B1594477
CAS RN: 6952-67-6
M. Wt: 195.17 g/mol
InChI Key: YOGPCAYIEHLIMG-UHFFFAOYSA-N
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Description

The compound “2-(3-Nitrophenyl)-1,3-dioxolane” likely contains a nitrophenyl moiety, which consists of a benzene ring with a carbon bearing a nitro group . Nitrophenyl compounds are of wide interest because of their diverse biological and clinical applications .


Synthesis Analysis

While specific synthesis information for “2-(3-Nitrophenyl)-1,3-dioxolane” was not found, nitrophenyl compounds can generally be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative . A study on a related compound, 4- (3-Nitrophenyl)thiazol-2-ylhydrazone, describes its synthesis and evaluation for inhibitory effect on human monoamine oxidase .

Scientific Research Applications

Synthesis of Isoxazoles and Isoxazolines

A study by Paradkar et al. (1993) investigated the reaction of β-keto ethyleneacetals, including 2-(2-nitrobenzoylmethyl)-1,3-dioxolane, with hydroxylamine. This reaction, followed by acid-catalyzed cyclization, produced 5-(2-nitrophenyl)isoxazole. The findings revised existing literature by demonstrating the formation of 5-substituted isoxazoles, rather than exclusively 3-substituted ones. This opens avenues for the synthesis of various isoxazole and isoxazoline compounds, which are significant in the development of pharmaceuticals and agrochemicals (Paradkar, Latham, & Krishnaswami, 1993).

Synthesis of 2-Nitrobenzaldehyde

Research by Sainz-Díaz (2002) and (2010) explored new approaches to synthesize 2-nitrobenzaldehyde, involving the formation and selective isomer separation of 2-nitrophenyl-1,3-dioxolane followed by hydrolysis. This method uses the same acidic heterogeneous catalyst for both 1,3-dioxolane formation and hydrolysis, enhancing efficiency and reducing environmental impact. This process is vital for the production of 2-nitrobenzaldehyde, a key intermediate in the synthesis of dyes, drugs, and other organic compounds (Sainz-Díaz, 2002).

Reagent for Synthesis of Jasmonoid and Prostaglandin Intermediates

Rosini et al. (1984) presented a methodology using 2-(2-nitroethyl)1,3-dioxolane as a reagent for synthesizing various intermediates crucial for jasmonoids and prostaglandins. This approach, based on nitro-aldol condensation and oxidation, is pivotal for creating intermediates used in the synthesis of these biologically significant compounds (Rosini, Ballini, Petrini, & Sorrenti, 1984).

Electrolabile Protecting Groups for Ketones

Labrecque et al. (1997) studied the electroreductive cleavage of 4-(4′-nitrophenyl)-1,3-dioxolanes, including 2-(3-nitrophenyl)-1,3-dioxolane, identifying their potential as electrolabile protecting groups for ketones. This discovery has implications for the development of new synthetic routes in organic chemistry, particularly in the synthesis and manipulation of complex organic molecules (Labrecque, Mailhot, Daoust, Chapuzet, & Lessard, 1997).

Future Directions

While specific future directions for “2-(3-Nitrophenyl)-1,3-dioxolane” were not found, nitrophenyl compounds are of wide interest in the fields of biochemistry and medicine, suggesting potential future research directions .

properties

IUPAC Name

2-(3-nitrophenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGPCAYIEHLIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286687
Record name 2-(3-nitrophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrophenyl)-1,3-dioxolane

CAS RN

6952-67-6
Record name 6952-67-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47034
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-nitrophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-nitrobenzaldehyde (100 g, 0.66 mole), ethylene glycol (49.3 g, 0.7 mole) and p-toluenesulfonic acid (0.8 g) and benzene (1 L) was heated at reflux with continuous removal of water via a Dean and Stark trap. After 4 hours, the mixture was cooled, filtered through a pad of neutral alumina and concentrated in vacuo to afford 2-(3-nitrophenyl)-1,3-dioxolane (130.4 g, 100%) as an amber oil used without further purification below.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
49.3 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of m-nitrobenzaldehyde 69d (20 g, 0.13 mol), ethylene glycol (9.0 g, 0.15 mol) and p-TsOH (catalytic amount) in toluene (50 mL) was refluxed under a Dean-Stark trap for 12 hr. The solution was then cooled to room temperature, diluted with toluene (20 mL) and washed with NaOH solution (1 M, 20 mL), water, brine and then dried with MgSO4. Evaporation of the solvent under reduced pressure gave 2-(3-Nitro-phenyl)-[1,3]dioxolane (24 g, 95%): 1H NMR (CDCl3) δ 4.11 (d of mult, ethylenedioxy, 4H), 5.78 (s, 1H), 7.56 (t, J=8 Hz, 1H), 7.80 (d of mult, J=8 Hz), 8.22 (d of mult., 1H), 8.35 (m, 1H). 13C NMR (CDCl3) δ 148.3, 140.5, 132.8, 129.5, 124.1, 121.7, 102.3, 65.6.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
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Quantity
0 (± 1) mol
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reactant
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Quantity
50 mL
Type
solvent
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Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Protection of the aldehyde was performed following reported procedures. (Borchardt, R. T.; Huber, J. A.; Houston, M. J. Med. Chem. 1982, 25, 258.; Brasili, L.; Sorbi, C.; Franchini, S.; Manicardi, M.; Angeli, P.; Marucci, G.; Leonarke, A.; Poggesi, E. J. Med. Chem. 2003, 46, 1504) 3-Nitrobenzaldehyde (4.0 g, 26.4 mmol) was dissolved in toluene (200 mL). Following this, ethanediol (3.0 mL, 53 mmol, 2.0 eq) was added to the solution and the resulting mixture was refluxed overnight with a Dean-Stark trap. The reflux mixture was then extracted with saturated NaHCO3 (2×75 mL). The organic layer was dried with Na2SO4 and concentrated under reduced pressure. The residue was then purified by flash column chromatography (30% EtOAc/hexanes) to afford 3-nitrophenyl-1,3-dioxolane as a clear yellow oil that solidified upon standing. (5.09 g, 98%, Rf=0.7 40% EtOAc/hexanes). 1H-NMR (400 MHz, CDCl3, δ): 4.0-4.2 (m, 4H), 5.87 (s, 1H), 7.55 (t, 1H, J=7.93 Hz), 7.79 (d, 1H, J=7.7 Hz), 8.21 (dd, 1H, J1=1.2 Hz, J2=8.2 Hz), 8.34 (s, 1H). 13C-NMR (100 MHz, CDCl3, δ): 148.4, 140.5, 132.8, 129.6, 124.1, 121.8, 102.3, 65.6.
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
M Bolte, R Marx, M Scholtyssik - Acta Crystallographica Section C …, 1997 - scripts.iucr.org
The title compound, C9H9NO4, is an intermediate in the synthesis of polyvinylaminobenzaldehyde azo dyes. The dioxolane ring displays an envelope conformation with the tertiary C …
Number of citations: 1 scripts.iucr.org
CI Sainz-Díaz - The Journal of Physical Chemistry A, 2002 - ACS Publications
The molecular structures of 2-nitro- and 3-nitrobenzaldehydes, 2-(2‘-nitrophenyl)- and 2-(3‘-nitrophenyl)-1,3-dioxolanes, and trans-2,2‘-dinitrostilbene were studied theoretically by …
Number of citations: 6 pubs.acs.org
R Su, L Lü, S Zheng, Y Jin, S An - Chemical Research in Chinese …, 2015 - Springer
A series of novel Schiff base derivatives was designed and synthesized from 3,3′-azobenzaldehyde and 3,3′-azoxybenzaldehyde. The newly synthesized compounds were …
Number of citations: 12 link.springer.com
A Zarei, AR Hajipour, L Khazdooz, BF Mirjalili… - Journal of Molecular …, 2009 - Elsevier
In this work, we have reported a mild, fast and efficient method for the preparation of 1,3-dithiolanes using catalytic amount of P 2 O 5 /Al 2 O 3 under solvent-free conditions (MW). A …
Number of citations: 31 www.sciencedirect.com
H Suzuki, S Yonezawa, T Mori - Bulletin of the Chemical Society of …, 1995 - journal.csj.jp
Cyclic acetals derived from aromatic carbonyl compounds can be nitrated smoothly with nitrogen dioxide in ice-cooled dichloromethane or acetonitrile in the presence of ozone and …
Number of citations: 27 www.journal.csj.jp
D Larsen, A Jeppesen, C Kleinlein… - The Journal of Organic …, 2017 - ACS Publications
Dynamic combinatorial libraries that equilibrate under thermodynamic control and can be trapped kinetically when desired are key to creating complex systems that can mimic dynamic …
Number of citations: 4 pubs.acs.org
L Petersen, KJ Jensen, J Nielsen - Synthesis, 1999 - thieme-connect.com
The natural product saphenic acid (6-(1-hydroxyethyl)-1-phenazinecarboxylic acid) was synthesized from readily accessible starting materials. The desired product was obtained in an …
Number of citations: 7 www.thieme-connect.com
M Makosza, J Golinski, J Baran - The Journal of Organic …, 1984 - ACS Publications
Carbanions of-chloroalkyl phenyl sulfones and iVJV-dialkyl-a-chloroalkanesulfonamides react with nitrobenzenes to effect direct nucleophilic replacement of hydrogen ortho and para to …
Number of citations: 122 pubs.acs.org
GJ Roth, A Heckel, F Colbatzky… - Journal of medicinal …, 2009 - ACS Publications
Inhibition of tumor angiogenesis through blockade of the vascular endothelial growth factor (VEGF) signaling pathway is a new treatment modality in oncology. Preclinical findings …
Number of citations: 264 pubs.acs.org
J Ramírez–Prada, SM Robledo, ID Vélez… - European journal of …, 2017 - Elsevier
A new series of N–substituted 2–pyrazolines 9a–f, 10a–f, 11a–f, 12a–f and 13a–f were obtained from the cyclocondensation reaction of [(7–chloroquinolin–4–yl)amino]chalcones 8a–f …
Number of citations: 126 www.sciencedirect.com

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